N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

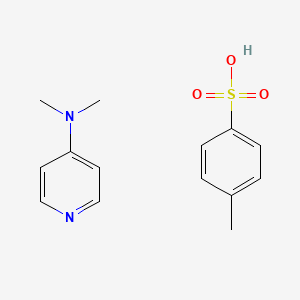

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate: is an organic compound with the chemical formula C14H18N2O3S and a molecular weight of 294.37 g/mol . It is commonly used in organic synthesis as a reagent, catalyst, or intermediate . The compound typically appears as a white crystalline solid and is soluble in water and various organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate generally involves the reaction of N,N-Dimethylpyridin-4-amine with 4-methylbenzenesulfonic acid . The reaction is typically carried out under controlled conditions, often in the presence of a solvent such as dichloromethane . The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in esterification reactions, the primary products are esters .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Esterification Reactions

N,N-Dimethylpyridin-4-amine acts as a potent nucleophilic catalyst in esterification reactions. It facilitates the formation of esters from carboxylic acids and alcohols by enhancing the electrophilicity of the acyl group, thereby accelerating the reaction rate. The mechanism involves the formation of an acetylpyridinium ion intermediate, which subsequently reacts with alcohols to yield esters efficiently .

Synthesis of Indoles and Tetrazoles

Recent studies have shown that ionic liquids based on N,N-Dimethylpyridin-4-amine can be employed as catalysts for the synthesis of indoles via Fischer indole synthesis and 1H-tetrazoles through click chemistry. These methods are environmentally friendly and require minimal catalyst loading, showcasing the versatility of this compound in facilitating complex organic transformations .

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of N,N-Dimethylpyridin-4-amine exhibit promising anticancer properties. For instance, compounds synthesized using DMAP-based ionic liquids have shown efficacy in inhibiting cancer cell proliferation by interfering with mitotic spindle formation in centrosome-amplified cancer cells . This suggests potential applications in developing novel anticancer therapeutics.

Neuroprotective Effects

In neuropharmacological studies, certain derivatives have been identified as potential inhibitors of protein aggregation associated with neurodegenerative diseases such as Alzheimer's. These compounds can prevent the aggregation of alpha-synuclein and tau proteins, which are implicated in the pathology of these conditions .

Environmental Applications

Green Chemistry Initiatives

The use of N,N-Dimethylpyridin-4-amine in ionic liquid formulations aligns with green chemistry principles by reducing solvent usage and minimizing waste generation during chemical reactions. Its application in solvent-free environments demonstrates its potential for sustainable practices in organic synthesis .

Case Studies

Wirkmechanismus

The mechanism of action of N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate involves its role as a nucleophilic catalyst. The dimethylamino group on the pyridine ring enhances the nucleophilicity of the nitrogen atom, allowing it to participate in various nucleophilic substitution reactions . This property makes it an effective catalyst in reactions such as esterification and transesterification .

Vergleich Mit ähnlichen Verbindungen

4-Dimethylaminopyridine (DMAP): A closely related compound with similar catalytic properties.

N,N-Dimethyl-4-pyridinaminium 4-methylbenzenesulfonate: Another similar compound with comparable applications.

Uniqueness: N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate is unique due to its specific combination of the dimethylamino group and the 4-methylbenzenesulfonate moiety, which enhances its solubility and reactivity in various organic solvents . This makes it particularly useful in a wide range of organic synthesis applications .

Biologische Aktivität

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate, also known as DMAP sulfonate, is a compound derived from 4-dimethylaminopyridine (DMAP), which is widely recognized for its catalytic properties in organic synthesis. This article explores the biological activity of DMAP sulfonate, focusing on its mechanisms, applications, and relevant research findings.

- Chemical Formula : C₁₄H₁₈N₂O₃S

- CAS Number : 91944-64-8

- Molecular Weight : 294.37 g/mol

- IUPAC Name : this compound

DMAP sulfonate exhibits biological activity primarily through its role as a nucleophilic catalyst. Its mechanism involves:

- Nucleophilic Catalysis : DMAP enhances the electrophilicity of acyl compounds, facilitating nucleophilic attack by alcohols or amines.

- Formation of Acylpyridinium Ion : In reactions such as esterification, DMAP forms an acylpyridinium ion that stabilizes the transition state, leading to increased reaction rates.

1. Catalytic Activity

DMAP and its derivatives are extensively used in organic synthesis due to their ability to catalyze various reactions, including:

- Esterifications : DMAP significantly improves yields in esterification reactions with acyl chlorides and anhydrides.

- Acylation Reactions : It serves as a catalyst in acylation processes, enhancing the formation of amides and esters from carboxylic acids and amines.

2. Pharmaceutical Applications

Research indicates that DMAP derivatives can exhibit biological activities relevant to medicinal chemistry:

- Anticancer Activity : Some studies have explored the use of DMAP derivatives in synthesizing compounds with anticancer properties. For instance, analogs of DMAP have been tested for their ability to inhibit cancer cell proliferation.

3. Biochemical Studies

DMAP sulfonate has been investigated for its role in biochemical assays:

- Inhibition Studies : Research shows that DMAP can inhibit certain enzymes, indicating potential applications in drug design and enzyme regulation .

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the inhibitory effects of various DMAP derivatives on specific enzymes involved in cancer progression. The results showed that certain modifications to the DMAP structure enhanced its inhibitory potency against target enzymes, suggesting a pathway for developing new anticancer agents .

Study 2: Catalytic Efficiency

Research conducted by Sigma-Aldrich highlighted the efficiency of DMAP as a catalyst in acylation reactions compared to traditional methods. The study demonstrated that using DMAP not only increased reaction rates but also improved product yields significantly .

Data Table: Comparison of Biological Activities

Eigenschaften

IUPAC Name |

N,N-dimethylpyridin-4-amine;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.C7H8O3S/c1-9(2)7-3-5-8-6-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOSXODRWGDDCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN(C)C1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.